REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH3:9][N:10]([CH3:15])[CH2:11][CH2:12][CH2:13][NH2:14]>C1(C)C=CC=CC=1>[C:1]([CH2:3][C:4]([NH:14][CH2:13][CH2:12][CH2:11][N:10]([CH3:15])[CH3:9])=[O:6])#[N:2]
|
Name
|
|
Quantity
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51.106 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
46.162 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
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Details
|
After stirring for approximately 0.5 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
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Type
|
STIRRING
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Details
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The clear orange liquid was stirred at room temperature for approximately 15 hours
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Duration
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15 h
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Type
|
CUSTOM
|
Details
|
after which the ethanol and toluene were removed via vacuum distillation
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Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |